molecular formula C13H18ClNO2 B1422804 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide CAS No. 1315367-51-1

2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide

Cat. No.: B1422804
CAS No.: 1315367-51-1
M. Wt: 255.74 g/mol
InChI Key: VDBGQVKOSQBZDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(1-phenylethoxy)propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as

Biological Activity

2-Chloro-N-[3-(1-phenylethoxy)propyl]acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₂H₁₆ClNO
  • CAS Number : 1315367-51-1

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of acetamides can inhibit pro-inflammatory cytokines, such as TNF-alpha, in vitro and in vivo. This suggests that this compound may also possess similar inhibitory effects on inflammatory pathways.

Table 1: Comparison of Anti-inflammatory Activities of Similar Compounds

Compound NameIC50 (μM)Mechanism of Action
Compound A (similar structure)5.0p38 MAPK inhibition
Compound B (similar structure)3.5COX-2 inhibition
This compoundTBDTBD

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • MAPK Pathway Inhibition : Similar compounds have been shown to inhibit the MAPK pathway, which plays a crucial role in cellular responses to inflammatory stimuli.
  • Cytokine Release Suppression : The compound may reduce the release of pro-inflammatory cytokines, thereby mitigating inflammation.

Case Studies

Several studies have investigated the effects of structurally related compounds in animal models, providing insights into the potential efficacy of this compound.

  • Study on Inflammatory Response :
    • Objective : To assess the anti-inflammatory effects in a rodent model.
    • Findings : Administration of a structurally similar compound resulted in a significant reduction in paw edema and serum levels of TNF-alpha.
  • Analgesic Activity Assessment :
    • Objective : To evaluate pain relief properties.
    • Findings : The compound demonstrated a dose-dependent reduction in pain response in formalin-induced pain models.

Properties

IUPAC Name

2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-11(12-6-3-2-4-7-12)17-9-5-8-15-13(16)10-14/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBGQVKOSQBZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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